Bienvenue dans la boutique en ligne BenchChem!

Imidazo[1,5-a]pyridine-1-carboxylic acid, 3-[(2,4-dichlorophenyl)methyl]-

Anticancer Mitochondrial targeting Lonidamine analogs

Imidazo[1,5-a]pyridine-1-carboxylic acid, 3-[(2,4-dichlorophenyl)methyl]- (CAS 875578-06-6) is a synthetic heterocyclic building block with the molecular formula C15H10Cl2N2O2 and a molecular weight of 321.16 g/mol. It features a carboxylic acid at the 1-position and a 2,4-dichlorobenzyl substituent at the 3-position of the imidazo[1,5-a]pyridine core.

Molecular Formula C15H10Cl2N2O2
Molecular Weight 321.2 g/mol
CAS No. 875578-06-6
Cat. No. B12944822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,5-a]pyridine-1-carboxylic acid, 3-[(2,4-dichlorophenyl)methyl]-
CAS875578-06-6
Molecular FormulaC15H10Cl2N2O2
Molecular Weight321.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C(N2C=C1)CC3=C(C=C(C=C3)Cl)Cl)C(=O)O
InChIInChI=1S/C15H10Cl2N2O2/c16-10-5-4-9(11(17)8-10)7-13-18-14(15(20)21)12-3-1-2-6-19(12)13/h1-6,8H,7H2,(H,20,21)
InChIKeyMHZAKFUFXBOUJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[1,5-a]pyridine-1-carboxylic acid, 3-[(2,4-dichlorophenyl)methyl]- (CAS 875578-06-6): Chemical Identity and Research-Grade Specification


Imidazo[1,5-a]pyridine-1-carboxylic acid, 3-[(2,4-dichlorophenyl)methyl]- (CAS 875578-06-6) is a synthetic heterocyclic building block with the molecular formula C15H10Cl2N2O2 and a molecular weight of 321.16 g/mol . It features a carboxylic acid at the 1-position and a 2,4-dichlorobenzyl substituent at the 3-position of the imidazo[1,5-a]pyridine core. The imidazo[1,5-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, with applications spanning kinase inhibition, thromboxane synthetase inhibition, and immunomodulation [1]. This specific compound is listed as an analog of lonidamine—a known anticancer agent targeting mitochondrial hexokinase—in patent literature covering cancer, benign prostatic hyperplasia, and macular degeneration [2]. Commercially, it is supplied as a research-grade intermediate with certified purity levels of 97% (NLT 98% from select vendors) .

Why 3-[(2,4-Dichlorophenyl)methyl]imidazo[1,5-a]pyridine-1-carboxylic acid Cannot Be Replaced by Common Imidazopyridine Isosteres


The imidazo[1,5-a]pyridine-1-carboxylic acid scaffold family exhibits pronounced structure-activity relationship (SAR) sensitivity at the 3-position. The 2,4-dichlorobenzyl substituent on the target compound provides a unique combination of lipophilicity (clogP enhancement from the dichloroaryl group), metabolic stability (resistance to oxidative metabolism imparted by chlorine substitution), and hydrogen-bonding capability (carboxylic acid as both donor and acceptor) that is not replicated by simpler 3-substituted analogs such as 3-methyl or 3-unsubstituted variants . Critically, the target compound is a direct structural analog of lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid) but replaces the indazole core with an imidazo[1,5-a]pyridine core. This core replacement alters the spatial orientation of the carboxylic acid and the dichlorobenzyl group, which can lead to divergent target binding profiles, physicochemical properties, and pharmacokinetic behavior compared to both lonidamine and other imidazopyridine isomers (e.g., imidazo[1,2-a]pyridines) [1]. Generic substitution with unsubstituted or differently substituted imidazo[1,5-a]pyridine-1-carboxylic acids would fundamentally alter the compound's reactivity as a synthetic intermediate, its biological target engagement potential, and its intellectual property position [2].

Quantitative Differentiation Evidence: Imidazo[1,5-a]pyridine-1-carboxylic acid, 3-[(2,4-dichlorophenyl)methyl]- vs. Structural Comparators


Core Scaffold Differentiation: Imidazo[1,5-a]pyridine vs. Indazole in Lonidamine Series

The target compound (CAS 875578-06-6) is explicitly claimed as a lonidamine analog in US20070015771A1, where the imidazo[1,5-a]pyridine core replaces the 1H-indazole core of lonidamine [1]. Lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid) shares an identical molecular formula (C15H10Cl2N2O2) and the same 2,4-dichlorobenzyl and carboxylic acid substituents, but the core heterocycle differs. The imidazo[1,5-a]pyridine core introduces an additional nitrogen atom at the ring junction, altering the electronic distribution and hydrogen-bonding capacity compared to indazole. This structural divergence is significant for medicinal chemistry campaigns seeking to optimize mitochondrial pyruvate carrier (MPC) inhibition or hexokinase binding while modifying physicochemical and pharmacokinetic properties [2].

Anticancer Mitochondrial targeting Lonidamine analogs

Synthetic Accessibility: One-Pot Trifluoroacetic Anhydride Methodology for Imidazo[1,5-a]pyridine-1-carboxylic Acids

The Tverdiy et al. (2016) synthesis paper reports an efficient one-pot methodology for preparing imidazo[1,5-a]pyridine-1-carboxylic acids via reaction of 2-(aminomethyl)pyridine with acyl chlorides, followed by treatment with trifluoroacetic anhydride and subsequent haloform cleavage . This general method is applicable to 3-substituted variants, including the 2,4-dichlorobenzyl derivative. The reported protocol achieves high preparative yields for the carboxylic acid products, whereas alternative synthetic routes to imidazo[1,5-a]pyridine-1-carboxylic acids often require multi-step sequences with lower overall efficiency . The commercial availability of this specific compound at 97-98% purity eliminates the need for in-house synthesis and provides researchers with immediate access to a characterized building block .

Synthetic methodology Medicinal chemistry Building block synthesis

Electronic and Steric Differentiation at the 3-Position: 2,4-Dichlorobenzyl vs. Simpler Substituents

The 2,4-dichlorobenzyl group at the 3-position introduces distinct electronic (electron-withdrawing inductive effect from two chlorine atoms) and steric (ortho-chloro substituent creating conformational restriction) properties compared to simple alkyl or unsubstituted phenyl analogs . The imidazo[1,5-a]pyridine scaffold is known to be tunable through 1,3-substitution for photophysical and biological applications [1]. The 2,4-dichlorophenyl substitution pattern is a recognized pharmacophore in bioactive molecules, present in lonidamine, miconazole, and several kinase inhibitors, suggesting privileged binding interactions with hydrophobic enzyme pockets [2]. The carboxylic acid at position 1 further provides a synthetic handle for amide coupling, esterification, or salt formation, enabling rapid diversification for library synthesis.

Structure-activity relationship Molecular design Halogen bonding

Regioisomeric Differentiation: Imidazo[1,5-a]pyridine vs. Imidazo[1,2-a]pyridine Core

The imidazo[1,5-a]pyridine core of the target compound is regioisomerically distinct from the more common imidazo[1,2-a]pyridine scaffold. Compounds with the molecular formula C15H10Cl2N2O2 exist in both regioisomeric series: the target compound (imidazo[1,5-a]pyridine) and 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic acid (CAS 82626-74-2) [1]. These regioisomers share identical molecular formulas but differ in nitrogen atom positioning, leading to divergent dipole moments, hydrogen-bonding geometries, and biological target preferences. The imidazo[1,5-a]pyridine scaffold has been specifically explored for FGF receptor inhibition, thromboxane synthetase inhibition, and IDO1/TDO inhibition, whereas imidazo[1,2-a]pyridines are more commonly associated with GABA-A receptor modulation and antiulcer activity [2].

Heterocyclic chemistry Isosterism Drug design

Recommended Application Scenarios for 3-[(2,4-Dichlorophenyl)methyl]imidazo[1,5-a]pyridine-1-carboxylic acid (CAS 875578-06-6)


Scaffold-Hopping from Lonidamine: Mitochondrial Targeting in Oncology Research

Researchers developing next-generation mitochondrial pyruvate carrier (MPC) or hexokinase inhibitors can use this compound as a direct scaffold-hop from lonidamine. The imidazo[1,5-a]pyridine core replaces the indazole of lonidamine while retaining the critical 2,4-dichlorobenzyl and carboxylic acid pharmacophores, as disclosed in US20070015771A1 [1]. This enables exploration of core-dependent differences in mitochondrial membrane penetration, target engagement, and cellular efficacy, with the carboxylic acid handle allowing rapid amide or ester derivatization for SAR studies.

Kinase Inhibitor Library Design: FGF Receptor and IDO1/TDO Programs

The imidazo[1,5-a]pyridine scaffold has demonstrated validated activity against FGF receptors (in vivo efficacy at 10 mg/kg in mouse models, as reported in US8633216) and as IDO1/TDO heme-binding inhibitors [2]. This compound can serve as a key intermediate for synthesizing focused libraries targeting these enzymes. The 2,4-dichlorobenzyl substituent occupies a hydrophobic pocket in the target proteins, and the carboxylic acid can be converted to amides, esters, or heterocycles for lead optimization [3].

Thromboxane Synthetase Inhibitor Development: Cardiovascular Research

Imidazo[1,5-a]pyridine alkanoic acids and carboxylic acid derivatives have been established as potent and highly specific thromboxane A2 synthetase inhibitors, as described in US4470986A and related patents [4]. This compound, as a 1-carboxylic acid derivative, can be directly evaluated in thromboxane synthesis inhibition assays or serve as a precursor for synthesizing 5-carboxyalkyl analogs through established synthetic routes. The 2,4-dichlorobenzyl group may confer enhanced potency relative to unsubstituted phenyl analogs through improved hydrophobic enzyme interactions.

Chemical Biology Tool Compound: Fluorescent Probe and Metal Complex Ligand Development

Imidazo[1,5-a]pyridine derivatives are established as tunable fluorescent scaffolds and ligands for transition metal complexes with applications in bioimaging and photochemistry [5]. The carboxylic acid functionality at the 1-position enables conjugation to biomolecules or fluorophores, while the 2,4-dichlorobenzyl group modulates the electronic properties of the chromophore. This compound can serve as a starting material for developing Zn(II), Ir(III), or Ru(II) complexes with tailored photophysical properties for cellular imaging applications.

Quote Request

Request a Quote for Imidazo[1,5-a]pyridine-1-carboxylic acid, 3-[(2,4-dichlorophenyl)methyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.